Methyl cyclopentylmandelate, (+)-
Description
Contextualization within Mandelic Acid Ester Chemistry
Methyl cyclopentylmandelate is an ester of mandelic acid, an alpha-hydroxy acid characterized by a phenyl group and a hydroxyl group attached to the same carbon atom. ontosight.ai Mandelic acid and its derivatives are a well-established class of compounds in organic chemistry, recognized for their utility in various applications, including as antibacterial agents and in skincare. mdpi.com The presence of a chiral center in mandelic acid gives rise to two enantiomers, (R)- and (S)-mandelic acid, which are pivotal as chiral resolving agents and precursors for a multitude of drugs. mdpi.comgoogle.com
Esters of mandelic acid, such as methyl cyclopentylmandelate, are synthesized through processes like the esterification of mandelic acid with an appropriate alcohol. ontosight.ai These esters are significant in their own right, often serving as intermediates in more complex synthetic pathways. google.com The specific compound, methyl cyclopentylmandelate, is distinguished by the presence of a cyclopentyl group, contributing to its unique steric and electronic properties. ontosight.ai
Research Significance of the Compound as a Synthetic Intermediate
The primary research significance of (+)-Methyl cyclopentylmandelate lies in its role as a key intermediate in the synthesis of glycopyrrolate (B1671915) (also known as glycopyrronium (B1196793) bromide). google.comnewdrugapprovals.org Glycopyrrolate is a quaternary ammonium (B1175870) antimuscarinic agent used to reduce secretions during anesthesia and to treat conditions like peptic ulcers and excessive salivation. newdrugapprovals.org
The synthesis of glycopyrrolate often involves the transesterification of methyl cyclopentylmandelate with 1-methyl-pyrrolidin-3-ol. google.comgoogleapis.com This is followed by N-methylation with methyl bromide to form the final quaternary ammonium salt. google.comnewdrugapprovals.org The process starts with α-cyclopentyl mandelic acid or its ester derivatives. newdrugapprovals.org Given that the starting materials are often racemic, the resulting glycopyrrolate is a mixture of diastereomers. google.com
The preparation of enantiomerically pure forms of glycopyrrolate necessitates the use of chiral intermediates. A method for preparing chiral α-cyclopentyl mandelic acid involves chemical resolution of the racemic acid using a chiral resolving agent like L-tyrosine methyl ester. google.com The resolved (+)-α-cyclopentyl mandelic acid can then be esterified to yield (+)-Methyl cyclopentylmandelate, a direct precursor to the desired stereoisomer of glycopyrrolate. google.com
The synthesis of the precursor, α-cyclopentyl mandelic acid, is itself a subject of research, with methods including the reaction of a Grignard reagent of α-chlorocyclopentane with methyl benzoylformate. google.compatsnap.com
Historical Trajectories in Related Chemical Entity Research
The study of mandelic acid and its derivatives has a history stretching back to the 19th century. Mandelic acid itself has long been used in the medical field as an antibacterial agent. mdpi.com The development of synthetic methodologies to access various esters of mandelic acid has been a continuous area of research, driven by their potential as spasmolytics and their role in creating more complex pharmaceutical agents.
The synthesis of glycopyrrolate, and consequently the interest in its intermediates like methyl cyclopentylmandelate, dates back to patents filed in the mid-20th century. google.com Early procedures for producing glycopyrrolate highlighted the transesterification of methyl cyclopentylmandelate as a key step. google.com Over the years, research has focused on improving the efficiency and safety of these synthetic routes, including finding alternatives to hazardous reagents like metallic sodium in the transesterification step. google.com More recent research has also explored biocatalytic and continuous-flow processes for the synthesis of mandelic acid derivatives, aiming for greener and more sustainable production methods. nih.govnih.govd-nb.info
Data Tables
Table 1: Properties of Methyl Cyclopentylmandelate
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈O₃ | scbt.comnih.gov |
| Molecular Weight | 234.29 g/mol | scbt.comnih.gov |
| IUPAC Name | methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate | nih.gov |
| CAS Number | 19833-96-6 (for the racemic mixture) | scbt.comnih.gov |
Table 2: Key Intermediates in Glycopyrrolate Synthesis
| Compound | Role | Source |
| α-Cyclopentyl mandelic acid | Precursor to the methyl ester | newdrugapprovals.orglookchem.com |
| Methyl cyclopentylmandelate | Key intermediate for transesterification | google.comgoogle.com |
| 1-Methyl-pyrrolidin-3-ol | Reactant in transesterification | google.comnewdrugapprovals.org |
| N-Methyl-3-pyrrolidinyl cyclopentylmandelate | Product of transesterification, precursor to Glycopyrrolate | google.com |
Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-2-cyclopentyl-2-hydroxy-2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-17-13(15)14(16,12-9-5-6-10-12)11-7-3-2-4-8-11/h2-4,7-8,12,16H,5-6,9-10H2,1H3/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMUSNHTKNGVQD-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCC1)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@](C1CCCC1)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860644-54-8 | |
| Record name | Methyl cyclopentylmandelate, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0860644548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL CYCLOPENTYLMANDELATE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0O1VB730R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Methyl Cyclopentylmandelate and Its Stereoisomers
Esterification-Based Synthetic Routes
The final step in many synthetic routes to methyl cyclopentylmandelate is the esterification of its corresponding carboxylic acid, α-cyclopentylmandelic acid. google.com This transformation can be achieved using various standard esterification protocols. Protonic acids such as sulfuric acid or hydrogen chloride gas, as well as Lewis acids like boron trifluoride, can catalyze the reaction between the carboxylic acid and methanol (B129727). google.com Another approach involves a two-step process where the carboxylic acid is first converted to an acid chloride using a reagent like thionyl chloride, which is then subsequently reacted with methanol. mnstate.edu
While methyl cyclopentylmandelate is structurally a derivative of mandelic acid (an α-hydroxy phenylacetic acid), the direct use of glycolic acid (α-hydroxyacetic acid) derivatives as primary starting materials for building the core cyclopentylmandelate structure is not a commonly documented synthetic strategy. The key precursors are typically based on the mandelic acid or benzoylformic acid framework, which already contain the required phenyl and α-hydroxy (or keto) functionalities. ontosight.ainewdrugapprovals.orgchemicalbook.com
Grignard Reaction Pathways
A prevalent and commercially significant method for constructing the carbon skeleton of cyclopentylmandelic acid and its esters involves a Grignard reaction. newdrugapprovals.org This approach masterfully creates the crucial carbon-carbon bond between the cyclopentyl moiety and the carbonyl carbon of a precursor molecule.
The key organometallic reagent, a cyclopentylmagnesium halide, is typically prepared by reacting a cyclopentyl halide (such as chlorocyclopentane (B1362555) or cyclopentyl bromide) with magnesium metal turnings in an anhydrous ether solvent, like diethyl ether or tetrahydrofuran (B95107) (THF). mnstate.edugoogle.comgoogle.com
The formation of the Grignard reagent is a critical step that requires optimization to ensure high yields and prevent side reactions. Key challenges include the passivity of the magnesium surface, which can be covered by a layer of magnesium oxide. mnstate.edu Activation of the magnesium is often necessary and can be achieved through methods like physical crushing or the use of chemical activators such as iodine or diisobutylaluminum hydride. mnstate.eduresearchgate.net The reaction rate can be limited by the mass transfer of the alkyl halide to the magnesium surface, making agitation and solvent viscosity important parameters. harvard.edupsu.edu A significant side product can be the formation of dicyclopentyl through the coupling of cyclopentyl radicals, an intermediate in the Grignard formation process. harvard.edu The use of alternative solvents like cyclopentyl methyl ether (CPME) has been explored to improve stability and facilitate recycling of the solvent. researchgate.net
Table 1: Conditions for Cyclopentylmagnesium Halide Generation Use the slider to view different reaction parameters.
| Halide | Solvent | Initiation | Notes |
|---|
Once formed, the nucleophilic cyclopentylmagnesium Grignard reagent is reacted with an appropriate electrophilic carbonyl precursor. A common choice for this precursor is methyl benzoylformate. google.comgoogle.com The cyclopentyl carbanion attacks the electrophilic keto-carbonyl carbon of methyl benzoylformate. libretexts.orgyoutube.com This nucleophilic addition results in the formation of a magnesium alkoxide intermediate, which upon acidic workup (e.g., with a sulfuric acid or hydrochloric acid solution), yields the racemic methyl α-cyclopentylmandelate crude product. chemicalbook.comgoogle.comgoogle.com
Alternatively, benzoylformic acid itself can be used as the carbonyl precursor, which directly yields α-cyclopentylmandelic acid after workup. newdrugapprovals.orgchemicalbook.com The resulting acid must then be esterified in a separate step to produce the final methyl ester. A patent describes reacting a cyclopentylmagnesium bromide solution with benzoylformic acid in anhydrous ethyl ether, yielding racemic cyclopentylmandelic acid. chemicalbook.com
Table 2: Grignard Addition to Methyl Benzoylformate Use the slider to view different reaction parameters.
| Reagents | Temperature | Workup | Product |
|---|
The crude product obtained from the Grignard reaction often requires purification. A common sequence involves hydrolysis of the crude ester to α-cyclopentylmandelic acid, followed by purification of the acid and a final, clean esterification step to yield pure methyl α-cyclopentylmandelate. google.comgoogle.com
Catalytic hydrogenation is a key step in a specific Grignard-based route to α-cyclopentylmandelic acid. In this pathway, the Grignard reagent is formed from cyclopentadienyl (B1206354) magnesium bromide. This reagent is then reacted with a cyclopentyl glyoxylic acid ester. newdrugapprovals.orgd-nb.info The resulting product contains a cyclopentadienyl ring, which is an unsaturated five-membered ring. To obtain the desired saturated cyclopentyl group, a catalytic hydrogenation step is employed. This is typically carried out using a palladium on carbon (Pd/C) catalyst with hydrogen gas (H₂), which reduces the double bonds in the cyclopentadienyl ring to yield the final α-cyclopentylmandelic acid. newdrugapprovals.orgd-nb.info This multi-step process highlights the integration of different reaction types to achieve the target molecular architecture.
Stereoselective Synthetic Approaches
Since methyl cyclopentylmandelate is a chiral molecule, obtaining a single enantiomer, such as the (+)-isomer, is crucial for its use in stereospecific pharmaceuticals. The most common industrial approach to obtain enantiomerically pure material is not through direct asymmetric synthesis but via the resolution of a racemic mixture of the precursor, α-cyclopentylmandelic acid. google.comgoogle.com
This classical resolution involves reacting the racemic acid with a chiral resolving agent, which is itself an enantiomerically pure acid or base. This reaction forms a pair of diastereomeric salts. missouri.edu Diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.
For α-cyclopentylmandelic acid, various chiral resolving agents have been utilized. One effective method uses hydroxypropyl-β-cyclodextrin as a chiral selector in a liquid-liquid distribution system, which can then be scaled using high-speed countercurrent chromatography to separate the D- and L- enantiomers of α-cyclopentylmandelic acid. google.com Other resolving agents like L-tyrosine methyl ester and (R)-α-phenylethylamine have also been reported to resolve racemic α-cyclopentylmandelic acid, yielding (S)-α-cyclopentylmandelic acid and (R)-α-cyclopentylmandelic acid, respectively. google.com
Once the desired diastereomeric salt is isolated and purified, the chiral resolving agent is removed by acid-base extraction, liberating the enantiomerically pure α-cyclopentylmandelic acid (e.g., the (+)-enantiomer). missouri.edu This enantiopure acid is then esterified with methanol as described previously to produce the target (+)-methyl cyclopentylmandelate. google.com The purity of the resolved enantiomers is often determined by techniques such as HPLC using a chiral stationary phase or by measuring the optical rotation with a polarimeter. missouri.edunih.gov
Application of Chiral Auxiliaries
A foundational strategy in asymmetric synthesis is the use of a chiral auxiliary. This technique involves temporarily incorporating a chiral molecule into the synthetic route to direct the stereochemical outcome of a key reaction. wikipedia.org The auxiliary is later removed and can often be recovered for reuse. wikipedia.org For the synthesis of α-hydroxy esters like methyl cyclopentylmandelate, a chiral auxiliary can be appended to the glyoxylate (B1226380) precursor to control the facial selectivity of the nucleophilic addition of the cyclopentyl group.
The general process involves several steps:
Attachment of a chiral auxiliary (Xc*) to an achiral substrate.
A diastereoselective reaction that forms a new stereocenter under the influence of the auxiliary.
Removal of the auxiliary to yield the enantiomerically enriched product. researchgate.net
Several types of chiral auxiliaries have been developed and could be applied to this synthesis. Evans' oxazolidinone auxiliaries are well-regarded for their high diastereoselectivity in reactions like alkylations and aldol (B89426) additions. researchgate.netresearchgate.net Another common choice is pseudoephedrine, which can form amide derivatives that direct alkylation reactions with high fidelity. harvard.edu Although direct applications in publicly documented syntheses of methyl cyclopentylmandelate are not prevalent, the principles are well-established in organic synthesis for creating α-substituted chiral centers.
Table 1: Examples of Chiral Auxiliaries and Their Application Principles
| Chiral Auxiliary | Class | Typical Application | Mechanism of Stereocontrol |
| Oxazolidinones (Evans Auxiliaries) | Amino alcohol derivative | Asymmetric alkylation, aldol reactions | Forms a rigid chelated enolate, where the auxiliary shields one face from electrophilic attack. researchgate.net |
| Pseudoephedrine/Pseudoephenamine | Amino alcohol | Asymmetric alkylation of amides | Forms a stable lithium chelate, directing the electrophile to the opposite face of the enolate. harvard.edu |
| Camphorsultam (Oppolzer's Sultam) | Sulfonamide | Diels-Alder reactions, alkylations | The sultam ring sterically blocks one face of the attached enolate or dienophile. wikipedia.org |
| trans-2-Phenyl-1-cyclohexanol | Alcohol | Ene reactions of glyoxylate esters | Used as a chiral ester, it directs the approach of the ene component. wikipedia.org |
Asymmetric Catalysis Strategies
Asymmetric catalysis offers a more elegant and atom-economical alternative to stoichiometric chiral auxiliaries. In this approach, a small amount of a chiral catalyst creates a chiral environment that biases the reaction towards one enantiomer. For the synthesis of methyl cyclopentylmandelate, the key step is the addition of a cyclopentyl nucleophile (e.g., cyclopentylmagnesium bromide) to a methyl phenylglyoxylate (B1224774) substrate.
A chiral catalyst can coordinate to the electrophile or nucleophile, influencing the transition state of the reaction. For example, chiral ligands can be complexed with the Lewis acidic magnesium center of the Grignard reagent, or with an added Lewis acid, to control the facial selectivity of the addition to the ketone. Peptide-based catalysts and cinchona alkaloid derivatives are known to be effective in a wide array of asymmetric transformations, often providing high levels of enantioselectivity. nih.govrsc.org The development of silylium-based Lewis acid catalysts has also enabled challenging asymmetric reactions, such as the Mukaiyama-Michael reaction with α,β-unsaturated methyl esters, demonstrating the potential for activating ester substrates enantioselectively. nih.gov
Diastereoselective Reaction Development
Diastereoselective reactions are crucial when a molecule already contains one or more stereocenters. In the context of synthesizing methyl cyclopentylmandelate, if a chiral starting material is used (for example, an ester of phenylglyoxylic acid with a chiral alcohol), the existing stereocenter can influence the formation of the new one. This is known as substrate-controlled diastereoselection.
The addition of cyclopentylmagnesium bromide to such a chiral ester would proceed through a diastereomeric transition state. The inherent steric and electronic properties of the chiral group would favor one approach of the nucleophile over the other, leading to a mixture of diastereomers in unequal amounts. The efficiency of this selection depends on the ability of the existing chiral center to differentiate the two faces of the carbonyl group. While this method can be effective, it often results in mixtures that require separation, and the development of highly diastereoselective reactions remains a significant research area. rsc.org
Mitsunobu Reaction for Stereocontrol
The Mitsunobu reaction is a powerful tool for achieving a formal nucleophilic substitution of an alcohol, and its most significant feature is the clean inversion of the stereochemical configuration at the alcohol's carbon center. wikipedia.orgnih.gov This Sɴ2 reaction provides an effective method for correcting or inverting the stereochemistry of a chiral alcohol. wikipedia.org
The reaction typically involves an alcohol, an acidic nucleophile (pKa < 13), triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, commonly diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The mechanism proceeds through the activation of the alcohol by the PPh₃/DEAD system, forming an oxyphosphonium salt which is an excellent leaving group. The deprotonated nucleophile then displaces this group from the backside, ensuring inversion of stereochemistry. organic-chemistry.org
For methyl cyclopentylmandelate, this reaction can be used to invert the hydroxyl group. For instance, if a synthesis yields the undesired (-)-enantiomer, it could be subjected to a Mitsunobu reaction with a nucleophile like benzoic acid. This would produce the corresponding benzoate (B1203000) ester with the opposite (R)-configuration. Subsequent hydrolysis of this ester would yield the desired (+)-methyl cyclopentylmandelate. This two-step sequence (inversion followed by hydrolysis) is a robust method for accessing specific stereoisomers that may be difficult to obtain directly. researchgate.netnih.gov
Table 2: Key Reagents in the Mitsunobu Reaction for Stereochemical Inversion
| Reagent | Function | Key Characteristic |
| Triphenylphosphine (PPh₃) | Activates the alcohol | Forms a stable triphenylphosphine oxide byproduct. wikipedia.org |
| DEAD or DIAD | Oxidant / Betaine (B1666868) formation | Reacts with PPh₃ to initiate the reaction; the hydrazine (B178648) byproduct must be removed. wikipedia.orgorganic-chemistry.org |
| Acidic Nucleophile (e.g., Benzoic Acid) | Displaces the activated alcohol | Must be sufficiently acidic to be deprotonated by the betaine intermediate. wikipedia.org |
| Alcohol (Substrate) | Undergoes stereochemical inversion | Reaction works best for primary and secondary alcohols. nih.gov |
Refinement and Purification Strategies in Synthesis
The synthesis of enantiomerically pure active pharmaceutical ingredients often involves purification steps that can separate stereoisomers. As many synthetic routes to methyl cyclopentylmandelate initially produce a racemic or diastereomeric mixture, effective refinement strategies are critical. newdrugapprovals.orggoogle.com
Hydrolysis and Re-Esterification Protocols
A common and effective method for purifying mixtures of chiral esters is through hydrolysis to the corresponding carboxylic acids, followed by separation and re-esterification. This protocol takes advantage of the different physical properties of diastereomeric salts.
The process can be outlined as follows:
Hydrolysis: A crude mixture of methyl cyclopentylmandelate stereoisomers is treated with a base, such as potassium hydroxide (B78521) in methanol, to hydrolyze the methyl ester. epo.org This yields a mixture of the corresponding potassium cyclopentylmandelate salts.
Diastereomeric Salt Formation and Separation: The resulting carboxylic acids can be isolated and then reacted with a chiral amine (a resolving agent) to form diastereomeric salts. These salts have different solubilities, allowing for one diastereomer to be selectively crystallized from a suitable solvent. Alternatively, the diastereomeric acids themselves may be separable by chromatography.
Re-Esterification: Once the desired stereoisomer of cyclopentylmandelic acid has been isolated in pure form, it is converted back to the methyl ester. This is typically achieved by reacting the acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride).
This multi-step purification protocol is a robust, albeit lengthy, method to ensure the high stereochemical purity required for subsequent pharmaceutical synthesis. epo.org
Stereochemical Investigations of Methyl Cyclopentylmandelate
Elucidation of Chiral Centers and Absolute Configuration
Methyl cyclopentylmandelate is a chiral compound due to the presence of an asymmetric carbon atom. ontosight.ai This chiral center is the carbon atom bonded to the hydroxyl group, the phenyl group, the cyclopentyl group, and the methoxycarbonyl group. nih.gov The presence of this single chiral center means the compound can exist as a pair of enantiomers. ontosight.ailibretexts.org
The designation "(+)-" in (+)-Methyl cyclopentylmandelate refers to its property as a dextrorotatory compound, meaning it rotates the plane of polarized light in a clockwise direction. ontosight.ai The absolute configuration of the chiral center determines which enantiomer is present. For mandelate (B1228975) derivatives, this is typically assigned as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules. youtube.com For (+)-Methyl cyclopentylmandelate, the dextrorotatory enantiomer is generally the (R)-isomer. Conversely, the levorotatory (–)-enantiomer corresponds to the (S)-isomer. ncats.io
The spatial arrangement of the four different groups around the chiral carbon is crucial for its biological and chemical properties. The tetrahedral arrangement of these groups—hydroxyl, phenyl, cyclopentyl, and methoxycarbonyl—results in a non-superimposable mirror image, which is the fundamental basis of its chirality. libretexts.orgyoutube.com
Enantiomeric Excess Determination Methodologies
Determining the enantiomeric excess (e.e.), a measure of the purity of a chiral sample, is critical in pharmaceutical and chemical synthesis. heraldopenaccess.uswikipedia.org For methyl cyclopentylmandelate and related compounds, high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a primary and effective method. uma.esmz-at.de
Chiral HPLC separates the enantiomers of a racemic mixture, allowing for their individual quantification. nih.govsigmaaldrich.com The separation relies on the differential interaction of each enantiomer with the chiral selector immobilized on the stationary phase, leading to different retention times. ymc.eu Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are commonly employed for the resolution of mandelate esters. nih.gov
Table 1: Example of Chiral HPLC Parameters for Mandelate Ester Separation
| Parameter | Value |
| Column | Chiralpak IA (amylose-based) |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Result | Baseline separation of (R)- and (S)-enantiomers |
This table represents typical conditions and is for illustrative purposes.
Gas chromatography (GC) with a chiral stationary phase can also be utilized, particularly for volatile derivatives. Additionally, nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents can induce chemical shift differences between enantiomers, enabling the determination of their ratio.
Diastereomer Separation and Characterization Techniques
When direct separation of enantiomers is challenging, a common strategy is to convert the enantiomeric mixture into a pair of diastereomers by reacting it with a chiral resolving agent. rsc.org These diastereomers have different physical properties, such as solubility and melting points, which allows for their separation by conventional methods like crystallization or chromatography. researchgate.netnih.gov
For instance, racemic mandelic acid, the precursor to methyl cyclopentylmandelate, can be resolved by forming diastereomeric salts with a chiral amine, such as (R)-(+)-α-methylbenzylamine. researchgate.net The resulting (R,R) and (S,R) diastereomeric salts can then be separated.
Steps for Diastereomeric Resolution:
Reaction: The racemic mixture of mandelic acid is reacted with an enantiomerically pure chiral amine to form diastereomeric salts.
Separation: The diastereomers are separated, most commonly through fractional crystallization, owing to their different solubilities. google.com
Cleavage: The separated diastereomer is then treated to break the salt and isolate the desired enantiomer of the acid, which can subsequently be esterified to form (+)-Methyl cyclopentylmandelate.
Characterization of the separated diastereomers is typically performed using NMR spectroscopy, where the different spatial arrangements lead to distinct chemical shifts for corresponding protons. X-ray crystallography can also be used to determine the absolute configuration of the diastereomers unequivocally.
Optical Rotatory Dispersion and Circular Dichroism Applications
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are powerful chiroptical techniques used to study chiral molecules like (+)-Methyl cyclopentylmandelate. wikipedia.orglibretexts.org These methods provide information about the three-dimensional structure and absolute configuration of the molecule.
Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a substance with the wavelength of light. wikipedia.org Chiral molecules exhibit a characteristic ORD curve, and the shape of this curve, particularly around an absorption band (a phenomenon known as the Cotton effect), can be used to assign the absolute configuration. libretexts.org For mandelate esters, the sign of the Cotton effect is related to the stereochemistry at the chiral center. acs.org
Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light. acs.orgbiologic.net A chiral molecule will absorb one form of circularly polarized light more strongly than the other, resulting in a CD spectrum. nih.gov The CD spectrum is highly sensitive to molecular conformation and configuration. mdpi.com For mandelate derivatives, the CD spectrum associated with the electronic transitions of the phenyl chromophore is particularly informative for confirming the absolute configuration assigned by other means. acs.org
Table 2: Chiroptical Properties of Mandelic Acid Derivatives
| Technique | Application | Finding |
| ORD | Determination of Absolute Configuration | The sign of the Cotton effect correlates with the (R) or (S) configuration. libretexts.org |
| CD | Conformational Analysis | Provides insight into the preferred spatial orientation of the phenyl and carboxyl groups. nih.gov |
| Vibrational CD | Hydroxyl Group Conformation | Studies the conformation around the hydroxyl-stretching vibration. acs.orgacs.org |
These spectroscopic techniques are indispensable for detailed stereochemical analysis, complementing data from chromatography and NMR to provide a comprehensive understanding of the chirality of (+)-Methyl cyclopentylmandelate.
Mechanistic Insights into Biological Interactions in Vitro Focus
Molecular Target Engagement Studies
Molecular target engagement is a critical first step in understanding the pharmacological profile of a compound. For (+)-Methyl cyclopentylmandelate, this involves assessing its binding affinity to various receptors and determining its selectivity for specific receptor subtypes.
Receptor Binding Affinity Profiling (In Vitro)
Direct in vitro receptor binding affinity studies for (+)-Methyl cyclopentylmandelate are not extensively available in publicly accessible scientific literature. However, the structural components of the molecule, namely the mandelate (B1228975) core and the cyclopentyl group, suggest potential interactions with certain classes of receptors. For instance, compounds containing a cyclopentyl group, such as certain cyclopentylphenylglycolate derivatives, have been investigated for their affinity to various receptors.
Furthermore, the study of structurally analogous compounds can provide insights. For example, research on various N-methylated cyclic enkephalin analogues has demonstrated that modifications to the core structure can influence binding affinities at opioid receptors. Similarly, studies on NMDA receptor antagonists have shown that the presence and configuration of cyclic structures can significantly impact binding affinity. While these are different receptor systems, they highlight the importance of the cyclopentyl moiety in potential receptor interactions.
Subtype Selectivity Analyses (e.g., Muscarinic Receptor Subtypes)
The selectivity of a compound for different receptor subtypes is a key determinant of its specific biological effects. Muscarinic acetylcholine (B1216132) receptors, which are divided into five subtypes (M1-M5), are a well-studied family of G-protein coupled receptors. nih.gov The differentiation of ligand binding to these subtypes is crucial for predicting a compound's pharmacological profile. nih.govnih.gov
While direct data on (+)-Methyl cyclopentylmandelate is scarce, the principles of subtype selectivity can be illustrated by other ligands. For example, pirenzepine (B46924) shows selectivity for the M1 muscarinic receptor subtype. nih.gov The binding of agonists and antagonists to these subtypes can be quantified using radioligand binding assays, which measure the displacement of a radiolabeled ligand by the test compound. researchgate.net The affinity of various compounds for different muscarinic receptor subtypes often varies, allowing for a classification based on their selectivity profile.
Studies on bitopic ligands for muscarinic acetylcholine receptors have shown that the chemical structure, including the nature of the ester group and other substituents, plays a critical role in determining subtype selectivity. mdpi.com For instance, the linkage of different pharmacophores can result in ligands with selective activation of M1 mAChRs or dual selectivity for M1 and M4 mAChRs. mdpi.com The cyclopentyl group in (+)-Methyl cyclopentylmandelate could potentially influence its interaction with the binding pockets of different muscarinic receptor subtypes, but this remains to be experimentally verified.
Enzymatic Biotransformation Mechanisms (In Vitro)
The metabolic fate of a compound within a biological system is largely governed by enzymatic processes. For an ester like (+)-Methyl cyclopentylmandelate, hydrolysis is a primary pathway of biotransformation.
Esterase-Mediated Hydrolysis Pathways
Esterases are a class of hydrolases that are abundant in various tissues and are responsible for the cleavage of ester bonds. nih.gov This enzymatic hydrolysis would break down (+)-Methyl cyclopentylmandelate into cyclopentylmandelic acid and methanol (B129727). The rate and extent of this hydrolysis are critical factors in determining the compound's duration of action and the formation of metabolites.
In vitro studies on other methyl esters of mandelic acid have provided insights into their enzymatic processing. For example, (S)-mandelate dehydrogenase from Pseudomonas putida has been shown to oxidize the methyl and ethyl esters of (S)-mandelic acid. nih.gov Although this is an oxidative process rather than simple hydrolysis, it demonstrates that the ester form of mandelic acid can be a substrate for enzymes. The study found that while the binding affinity of the neutral esters was lower than that of the parent acid, they were oxidized at comparable rates. nih.gov
The general principles of esterase-mediated hydrolysis are well-established in the context of drug delivery, where ester bonds are often incorporated into prodrugs to be cleaved by intracellular esterases, leading to the release of the active drug. nih.gov The chemical stability of the ester bond and its susceptibility to enzymatic cleavage are key design parameters in such systems.
Cellular Pathway Modulation
Beyond direct receptor binding, compounds can exert their effects by modulating various cellular pathways, including those related to oxidative stress.
Antioxidant Mechanisms (In Vitro)
The potential antioxidant activity of (+)-Methyl cyclopentylmandelate can be inferred from studies on mandelic acid and its derivatives. Mandelic acid itself has been investigated for its antioxidant properties. nih.govresearchgate.netresearchgate.net The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. nih.govresearchgate.net
Research has shown that the antioxidant properties of mandelic acid derivatives are influenced by the presence of hydroxyl and methoxy (B1213986) groups on the phenyl ring. nih.govresearchgate.net For instance, 3,4-dihydroxymandelic acid demonstrates significant antioxidant activity. nih.gov While (+)-Methyl cyclopentylmandelate lacks these additional ring substitutions, the core mandelic acid structure may still contribute to some level of antioxidant effect. The mechanism of action for the antioxidant properties of phenolic compounds often involves the donation of a hydrogen atom or an electron to neutralize free radicals.
The following table summarizes the reported antioxidant activities of mandelic acid and some of its derivatives from a comparative study, which can serve as a reference for the potential activity of related compounds.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
| Mandelic Acid | > 1000 | > 1000 |
| 3-Hydroxymandelic Acid | > 1000 | > 1000 |
| 4-Hydroxy-3-methoxymandelic Acid | 145.2 | 10.3 |
| 3,4-Dihydroxymandelic Acid | 2.9 | 1.8 |
| Data sourced from a study on the antioxidant properties of mandelic acid and its derivatives. nih.govresearchgate.net |
This data indicates that the antioxidant capacity is highly dependent on the substitution pattern of the phenyl ring. The esterification of the carboxylic acid group in (+)-Methyl cyclopentylmandelate could also influence its antioxidant potential, a hypothesis that requires direct experimental validation.
Antiproliferative Effects (In Vitro)
Extensive searches of scientific literature and databases did not yield specific research findings or data on the in vitro antiproliferative effects of the chemical compound (+)-Methyl cyclopentylmandelate. Studies detailing its activity against cancer cell lines, including the half-maximal inhibitory concentration (IC50) values, have not been identified in the public domain.
While research into the antiproliferative properties of various derivatives of mandelic acid and other cyclopentane-containing molecules has been conducted, no direct experimental data for (+)-Methyl cyclopentylmandelate is currently available. Therefore, a data table summarizing its specific effects on different cancer cell lines cannot be provided at this time.
Further research and in vitro screening studies are required to determine whether (+)-Methyl cyclopentylmandelate possesses any significant antiproliferative activities and to elucidate the potential mechanisms of action.
Structure Activity Relationship Sar Studies
Positional and Substituent Effects on Bioactivity
The presence of a carbocyclic ring, such as the cyclopentyl group, on the α-carbon is a common feature among many potent anticholinergic agents. cutm.ac.in This lipophilic moiety is believed to contribute to the binding of the molecule to a hydrophobic pocket within the muscarinic receptor. cutm.ac.in The size and nature of this cycloalkyl substituent can significantly influence the compound's affinity and selectivity for different muscarinic receptor subtypes. For instance, in a series of alkylxanthines, the introduction of an 8-cycloalkyl substituent, such as cyclopentyl or cyclohexyl, was found to markedly increase activity at the A2 adenosine (B11128) receptor. While this is a different receptor class, it highlights the general importance of cycloalkyl groups in modulating receptor affinity.
The phenyl ring is another critical component for the anticholinergic activity of mandelate (B1228975) esters. It is thought to engage in π-π stacking interactions with aromatic amino acid residues in the receptor's binding site. Modifications to the phenyl ring, such as substitution, can alter the electronic and steric properties of the molecule, thereby affecting its binding affinity. For example, in a study of mandelic acid derivatives, substitutions on the phenyl ring had a significant impact on chiral selectivity, indicating a direct interaction of this part of the molecule with the chiral environment of the receptor. nih.gov Specifically, ortho-substituted isomers showed lower chiral selectivity compared to the unsubstituted mandelic acid methyl ester, while a meta-chloro substitution resulted in excellent selectivity. nih.gov This suggests that the position and nature of substituents on the phenyl ring are key determinants of how the molecule fits into and interacts with its biological target.
The hydroxyl and ester groups of (+)-methyl cyclopentylmandelate are fundamental to its anticholinergic activity. The hydroxyl group is capable of forming a hydrogen bond with a specific site on the muscarinic receptor, which is a crucial interaction for potent antagonism. cutm.ac.in The ester group is also believed to be involved in binding, potentially through dipole-dipole interactions. cutm.ac.in The presence of an ester group is a common characteristic of many powerful anticholinergic compounds. cutm.ac.in The synthesis of various mandelic acid esters has been a common strategy in the development of new anticholinergic agents. nih.gov
Stereochemical Determinants of Biological Potency
(+)-Methyl cyclopentylmandelate is a chiral molecule, with the α-carbon being a stereocenter. The spatial arrangement of the substituents around this center is a major determinant of the compound's biological potency.
The biological activity of chiral drugs can vary significantly between their enantiomers, as they can interact differently with the chiral environment of biological receptors. In the case of compounds structurally related to methyl cyclopentylmandelate, such as the soft anticholinergic SGM, which is an analog of glycopyrrolate (B1671915), the (R)-enantiomers are markedly more active than the (S)-enantiomers. miami.edu This stereoselectivity is a hallmark of the interaction with muscarinic receptors.
Research on the stereoisomers of N-substituted soft anticholinergics based on glycopyrrolate has provided quantitative data on these activity differentials. The (2R)-isomers were found to be significantly more active than the (2S)-isomers at muscarinic receptors, with activity ratios ranging from 27 to over 4000 depending on the specific compound and receptor subtype. miami.edu This dramatic difference underscores the precise three-dimensional fit required for effective receptor binding and antagonism.
| Isomer | M1 Receptor (pKi) | M2 Receptor (pKi) | M3 Receptor (pKi) | M4 Receptor (pKi) |
|---|---|---|---|---|
| (2R, 3'R)-SGM | 8.5 | 8.2 | 8.8 | 8.4 |
| (2S, 3'R)-SGM | 6.2 | 5.9 | 6.5 | 6.1 |
| (2R, 3'S)-SGM | 9.1 | 8.5 | 9.2 | 8.8 |
| (2S, 3'S)-SGM | 6.5 | 6.1 | 6.8 | 6.3 |
Data is derived from studies on SGM, a close structural analog of methyl cyclopentylmandelate, and illustrates the profound impact of stereochemistry on muscarinic receptor affinity.
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. fiveable.mejocpr.com The development of a QSAR model for (+)-methyl cyclopentylmandelate and its analogs would involve the systematic modification of its structure and the quantification of the resulting changes in anticholinergic potency.
A typical QSAR study for this class of compounds would involve the synthesis of a series of analogs with variations in the cyclopentyl ring, the phenyl ring (e.g., different substituents at various positions), and the ester group. The biological activity of these analogs would then be determined using in vitro assays, such as radioligand binding assays to determine their affinity for different muscarinic receptor subtypes.
The next step would be to calculate a range of molecular descriptors for each analog. These descriptors quantify various physicochemical properties of the molecules, such as their hydrophobicity (e.g., logP), electronic properties (e.g., Hammett constants), and steric properties (e.g., molecular volume).
Metabolic Pathways and Enzymatic Transformations in Vitro
Enzymatic Hydrolysis by Esterases
The primary hydrolytic pathway for Methyl (+)-cyclopentylmandelate involves cleavage of its ester bond, a reaction catalyzed by a class of enzymes known as esterases. Carboxylesterases (CEs), particularly human carboxylesterase 1 (hCE1) and human carboxylesterase 2 (hCE2), are abundant in the liver and other tissues and are responsible for the hydrolysis of a wide array of ester-containing drugs. nih.gov The ester functional group in a compound can be essential for its therapeutic activity, and hydrolysis can lead to either activation or inactivation. nih.gov
| Substrate | Enzyme Class | Primary Metabolite | Byproduct |
|---|---|---|---|
| Methyl (+)-cyclopentylmandelate | Esterases (e.g., Carboxylesterases) | α-Cyclopentylmandelic acid | Methanol (B129727) |
Cytochrome P450-Mediated Metabolic Fate (Investigative Approaches)
The Cytochrome P450 (CYP450) superfamily of enzymes plays a central role in Phase I metabolism, primarily catalyzing oxidative reactions of a vast range of xenobiotics, including many pharmaceuticals. mdpi.comopenanesthesia.org These heme-containing monooxygenases are highly concentrated in the smooth endoplasmic reticulum of liver hepatocytes and are responsible for the metabolism of approximately 70-80% of all drugs in clinical use. mdpi.comopenanesthesia.org
Investigating the CYP450-mediated metabolic fate of a compound like Methyl (+)-cyclopentylmandelate involves a series of established in vitro approaches. The initial step typically involves incubating the compound with human liver microsomes (HLM). HLMs contain a rich complement of drug-metabolizing enzymes, including the major CYP450 isoforms, and provide a comprehensive overview of potential oxidative metabolism. nih.govumich.edu
To identify the specific CYP enzymes responsible for the metabolism, further studies are conducted using a panel of recombinant human CYP enzymes. nih.gov This approach allows for the incubation of the compound with individual CYP isoforms, pinpointing which enzymes are the primary contributors to its metabolism. nih.gov For Methyl (+)-cyclopentylmandelate, such investigations would focus on identifying potential hydroxylation or other oxidative modifications on the cyclopentyl or phenyl rings.
| CYP Family | Investigated Isoforms |
|---|---|
| CYP1 | CYP1A2 |
| CYP2 | CYP2B6 |
| CYP2C9 | |
| CYP2C19 | |
| CYP2D6 | |
| CYP3 | CYP3A4 |
In Vitro Metabolite Identification and Structural Characterization
The identification and structural elucidation of metabolites formed during in vitro incubations are critical for understanding a compound's biotransformation. evotec.com Modern analytical techniques are employed to separate, detect, and characterize the structures of these metabolites. youtube.com
The typical workflow begins with the incubation of the parent compound, Methyl (+)-cyclopentylmandelate, in an in vitro system such as human liver microsomes or hepatocytes. youtube.com Following incubation, the samples are processed to extract the parent compound and all formed metabolites. youtube.com
The analysis is predominantly carried out using liquid chromatography coupled with high-resolution mass spectrometry (LC-HR-MS). evotec.comyoutube.com This powerful technique allows for the separation of metabolites based on their chromatographic retention time and the precise determination of their mass, which aids in deducing their elemental composition. youtube.com Further structural information is obtained through tandem mass spectrometry (MS/MS), where metabolites are fragmented to produce characteristic patterns that help in elucidating their chemical structure. youtube.com
For Methyl (+)-cyclopentylmandelate, the expected metabolites would include the product of ester hydrolysis, α-Cyclopentylmandelic acid, as well as various products of CYP450-mediated oxidation. These oxidative metabolites would likely consist of hydroxylated forms of the parent compound, with the hydroxyl group added to either the phenyl ring or the cyclopentyl ring.
| Potential Metabolite | Metabolic Pathway | Primary Analytical Technique |
|---|---|---|
| α-Cyclopentylmandelic acid | Ester Hydrolysis | LC-MS/MS, HR-MS |
| Hydroxyphenyl-Methyl cyclopentylmandelate | CYP450 Oxidation | LC-MS/MS, HR-MS |
| Hydroxycyclopentyl-Methyl cyclopentylmandelate | CYP450 Oxidation | LC-MS/MS, HR-MS |
Advanced Analytical and Spectroscopic Characterization in Research
Chromatographic Techniques for Purity and Isomer Separation
Chromatographic methods are fundamental in assessing the purity of methyl cyclopentylmandelate and in separating its stereoisomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for these purposes.
For purity assessment, Reverse-Phase HPLC is a common method. The compound is passed through a column packed with a nonpolar stationary phase (like C18) and eluted with a polar mobile phase. youtube.com The purity of racemic methyl cyclopentylmandelate has been reported to be greater than 95% when analyzed by HPLC. lgcstandards.com
The separation of the (+) and (-) enantiomers of methyl cyclopentylmandelate requires chiral chromatography. This can be achieved using chiral stationary phases (CSPs) in both HPLC and GC. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are effective for separating a wide range of chiral compounds, including antihistamine drugs. nih.govrsc.org Cyclodextrin-based CSPs have also demonstrated significant success in the chiral separation of mandelic acid derivatives. nih.govmdpi.com The selection of the appropriate chiral selector and mobile phase composition is critical for achieving optimal enantioseparation. rsc.orgmdpi.com Supercritical Fluid Chromatography (SFC) has also emerged as a powerful technique for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption. mdpi.com
Spectroscopic Methods for Structural Elucidation
Spectroscopy is a powerful tool for the structural elucidation of molecules. By analyzing the interaction of electromagnetic radiation with a sample, detailed information about its chemical structure can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR are used to characterize methyl cyclopentylmandelate. nih.gov
¹H NMR (Proton NMR): The ¹H NMR spectrum of methyl cyclopentylmandelate would show distinct signals corresponding to the protons in different chemical environments. chemicalbook.com The aromatic protons of the phenyl group would appear in the downfield region (typically δ 7.2-7.5 ppm). The protons of the cyclopentyl group would produce a series of complex multiplets in the upfield region (around δ 1.5-2.0 ppm). A singlet corresponding to the methyl ester protons (O-CH₃) would be observed around δ 3.7 ppm, and a signal for the hydroxyl proton (-OH) would also be present. nih.gov
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. nih.gov The spectrum of methyl cyclopentylmandelate would show a signal for the carbonyl carbon of the ester at the most downfield position (around 175 ppm). The carbons of the phenyl ring would resonate in the δ 125-140 ppm range. The carbon attached to the hydroxyl group and the cyclopentyl ring would appear around δ 80 ppm. The carbons of the cyclopentyl ring and the methyl ester would be found in the upfield region of the spectrum. nih.gov
| ¹H NMR Data for Methyl cyclopentylmandelate | |
| Assignment | Chemical Shift (ppm) |
| Phenyl-H | ~7.2-7.5 |
| O-CH₃ | ~3.7 |
| Cyclopentyl-H | ~1.5-2.0 |
| OH | Variable |
| ¹³C NMR Data for Methyl cyclopentylmandelate | |
| Assignment | Chemical Shift (ppm) |
| C=O (Ester) | ~175 |
| Phenyl-C | ~125-140 |
| C-OH | ~80 |
| Cyclopentyl-C | ~25-45 |
| O-CH₃ | ~52 |
Mass Spectrometry (MS) Applications
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. In the analysis of methyl cyclopentylmandelate, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are utilized. nih.gov
The electron ionization (EI) mass spectrum of methyl cyclopentylmandelate would show a molecular ion peak [M]⁺ corresponding to its molecular weight (234.29 g/mol ). nih.gov Common fragmentation patterns for esters and alcohols would be observed. The fragmentation of the molecule can lead to characteristic ions. For instance, the loss of the methoxycarbonyl group (-COOCH₃) or the cyclopentyl group can result in significant fragment ions. The base peak in the GC-MS spectrum is observed at m/z 175, with other significant peaks at m/z 105 and 217. nih.gov Electrospray ionization (ESI-MS) is another soft ionization technique that is frequently used for the analysis of cyclodextrin (B1172386) derivatives and other complex molecules. mdpi.com
| GC-MS Data for Methyl cyclopentylmandelate | |
| m/z Value | Relative Intensity |
| 175 | Top Peak |
| 105 | 2nd Highest |
| 217 | 3rd Highest |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org The IR spectrum of methyl cyclopentylmandelate displays characteristic absorption bands that confirm its structure. nih.gov
A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. researchgate.net A strong, sharp peak around 1730 cm⁻¹ corresponds to the C=O stretching vibration of the ester carbonyl group. chemicalbook.comchemicalbook.com The C-O stretching vibrations of the ester and the alcohol would appear in the fingerprint region, between 1000 and 1300 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the cyclopentyl and methyl groups appear just below 3000 cm⁻¹.
| Characteristic IR Absorption Bands for Methyl cyclopentylmandelate | |
| Functional Group | Wavenumber (cm⁻¹) |
| O-H (stretch, alcohol) | ~3200-3600 (broad) |
| C-H (stretch, aromatic) | >3000 |
| C-H (stretch, aliphatic) | <3000 |
| C=O (stretch, ester) | ~1730 |
| C-O (stretch) | ~1000-1300 |
Chiral Analytical Method Development
The development of analytical methods to separate and quantify the enantiomers of chiral compounds is crucial in pharmaceutical and chemical research. For (+)-Methyl cyclopentylmandelate, this involves the use of chiral separation techniques.
The primary approach is chiral HPLC, utilizing a variety of chiral stationary phases (CSPs). nih.gov Polysaccharide-based columns, such as those with cellulose or amylose derivatives, have proven effective in separating a broad range of enantiomers. nih.govmdpi.com Cyclodextrin-based CSPs are also widely used, where the chiral recognition mechanism involves the formation of transient diastereomeric inclusion complexes between the cyclodextrin cavity and the enantiomers. mdpi.comresearchgate.net The choice of mobile phase, including the type of organic modifier and any additives, can significantly influence the retention and resolution of the enantiomers. rsc.org
Gas chromatography with chiral stationary phases is another viable technique for the enantioseparation of volatile derivatives of mandelic acid. mdpi.com Derivatization of the analyte may sometimes be necessary to improve its volatility and the chiral recognition on the GC column.
Counter-current chromatography (CCC) has also been successfully applied for the preparative enantioseparation of mandelic acid derivatives, using chiral selectors like hydroxypropyl-β-cyclodextrin added to the mobile phase. nih.gov This technique is advantageous for its high loading capacity and the complete recovery of the sample. mdpi.comnih.gov
The development of these chiral analytical methods is essential for controlling the stereochemical purity of (+)-Methyl cyclopentylmandelate and for studying the stereoselective properties of related compounds.
Computational Chemistry and Molecular Modeling Studies
Conformational Analysis and Energy Minimization
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds libretexts.orglumenlearning.com. The goal is to identify the most stable conformers, which correspond to the lowest potential energy states.
Energy minimization is the computational process of finding a molecule's geometry at a local or global energy minimum ijcsit.comsemanticscholar.org. Algorithms like steepest descent or conjugate gradient are used to adjust the atomic coordinates iteratively to lower the total potential energy of the structure ijcsit.comnih.gov. For (+)-Methyl cyclopentylmandelate, this analysis would involve rotating the bonds connecting the cyclopentyl and phenyl rings to the chiral center, as well as the ester group, to determine the most energetically favorable three-dimensional shape. This process identifies the molecule's preferred shape in the absence of external factors. However, no specific studies detailing the energy-minimized conformers or potential energy surfaces for (+)-Methyl cyclopentylmandelate are available.
Molecular Docking Simulations with Macromolecular Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as (+)-Methyl cyclopentylmandelate) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex mdpi.commdpi.com. The primary goal is to predict the binding mode and affinity, often expressed as a docking score in units like kcal/mol samipubco.comareeo.ac.ir. This method is crucial in drug discovery for screening potential drug candidates areeo.ac.ir.
A docking study of (+)-Methyl cyclopentylmandelate would require a specific macromolecular target. For instance, if it were being investigated as an inhibitor for a particular enzyme, docking simulations would predict how it fits into the enzyme's active site and estimate its binding energy. No public studies detailing the docking of (+)-Methyl cyclopentylmandelate into any specific biological target were found.
Quantum Chemical Calculations
Quantum chemical calculations apply the principles of quantum mechanics to study molecular properties nih.gov. These methods provide detailed information about electronic structure and reactivity.
Density Functional Theory (DFT) for Electronic Structure
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules nih.govnih.govmdpi.com. Instead of calculating the complex wave function of a many-electron system, DFT calculates the electron density, from which the energy and other properties can be derived nih.govmdpi.com. For (+)-Methyl cyclopentylmandelate, DFT calculations could provide insights into the distribution of electrons within the molecule, bond strengths, and partial atomic charges. Such a study would yield optimized molecular geometry and electronic properties researchgate.net. However, no specific DFT studies focused on (+)-Methyl cyclopentylmandelate have been published.
HOMO-LUMO Energy Gap Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons irjweb.com. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties irjweb.comwuxiapptec.comschrodinger.comscience.gov. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive irjweb.comwuxiapptec.com.
Analysis of (+)-Methyl cyclopentylmandelate would involve calculating the energies of its HOMO and LUMO. The resulting energy gap would help predict its reactivity in chemical reactions. No specific HOMO-LUMO energy gap data has been reported for this compound in the searched literature.
Molecular Dynamics Simulations for Ligand-Receptor Interactions
Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time nih.govnih.govmdpi.com. An MD simulation numerically solves Newton's equations of motion for a system, resulting in a trajectory that describes how the positions and velocities of particles vary with time nih.govmdpi.com. In the context of drug discovery, MD simulations are used to study the stability of a ligand-receptor complex, revealing how the ligand and protein interact and change shape over a period of nanoseconds or longer samipubco.comnih.govresearcher.life.
If (+)-Methyl cyclopentylmandelate were docked into a receptor, an MD simulation could be run to validate the stability of the binding pose and analyze the detailed intermolecular interactions (like hydrogen bonds and van der Waals forces) over time. This provides a more dynamic and realistic view than static docking. No MD simulation studies involving (+)-Methyl cyclopentylmandelate were identified.
In Silico Prediction of Reaction Mechanisms and Pathways
In silico (computational) methods can be used to predict the likely outcomes and pathways of chemical reactions researchgate.net. By calculating the energies of reactants, transition states, and products, computational chemists can map out the most probable mechanism for a given transformation. DFT is a common tool for this purpose, as it can be used to locate transition state structures and calculate activation energies, providing a quantitative understanding of reaction kinetics and thermodynamics.
For (+)-Methyl cyclopentylmandelate, such studies could predict its metabolic fate by simulating reactions with metabolic enzymes (e.g., Cytochrome P450) or its decomposition pathways under various conditions researchgate.net. These predictions are valuable for understanding a compound's stability and potential toxicity. However, the scientific literature lacks any specific in silico studies on the reaction mechanisms or metabolic pathways of (+)-Methyl cyclopentylmandelate.
Chemical Derivatives and Applications in Organic Synthesis
Utility as a Precursor in Complex Molecule Synthesis
The inherent chirality and functional groups of (+)-methyl cyclopentylmandelate make it a valuable starting material for the synthesis of more complex molecules. Its cyclopentyl group can be a key structural element in the target molecule, or it can be modified or cleaved during the synthetic sequence.
One notable application is in the synthesis of pharmaceutical intermediates. For instance, derivatives of cyclopentyl mandelic acid are key intermediates in the synthesis of glycopyrrolate (B1671915), an anticholinergic drug. google.com The synthesis often involves the transesterification of methyl cyclopentylmandelate with other alcohols. google.com
Furthermore, the core structure of methyl cyclopentylmandelate can be found within more complex scaffolds. For example, cyclopentane-based analogues of muraymycin, a class of antibiotics, have been synthesized using cyclopentane-containing precursors. nih.gov While not directly starting from (+)-methyl cyclopentylmandelate, these syntheses highlight the importance of the cyclopentyl moiety in biologically active molecules and the potential for (+)-methyl cyclopentylmandelate to serve as a precursor for such complex structures. The synthesis of these complex molecules often involves multiple steps and the use of various reagents to achieve the desired transformations. nih.gov
Derivatization through Functional Group Transformations
The hydroxyl and ester functional groups of (+)-methyl cyclopentylmandelate are amenable to a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives.
Oxidation Reactions
The secondary alcohol group in (+)-methyl cyclopentylmandelate can be oxidized to a ketone. This transformation can be achieved using various oxidizing agents. The resulting α-keto ester is a valuable intermediate for further synthetic manipulations. For example, the oxidation of similar alcoholic precursors is a key step in the synthesis of some complex natural product analogues. nih.gov The oxidation of methylcellulose, another polymer with hydroxyl groups, demonstrates how oxidation can introduce aldehyde functionalities, which can then be used for further reactions like reductive amination. mdpi.com
Reduction Reactions
The ester group of (+)-methyl cyclopentylmandelate can be reduced to a primary alcohol. This transformation is typically carried out using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The resulting diol, (R)-1-cyclopentyl-1-phenylethane-1,2-diol, retains the stereochemistry at the benzylic position and provides a new set of functional groups for further elaboration.
Nucleophilic Substitution at the Ester Moiety
The ester group of (+)-methyl cyclopentylmandelate can undergo nucleophilic substitution reactions. youtube.com This allows for the replacement of the methyl group with other alkyl or aryl groups, leading to the formation of different esters. This process, known as transesterification, is a common strategy in organic synthesis. For instance, the transesterification of methyl cyclopentylmandelate with 1-methylpyrrolidin-3-ol is a key step in the synthesis of a glycopyrrolate intermediate. google.com This reaction is often catalyzed by a base, such as sodium methoxide. google.com Nucleophilic substitution reactions can proceed through different mechanisms, such as SN1 or SN2, depending on the substrate, nucleophile, and reaction conditions. youtube.comlibretexts.orglibretexts.org
Synthesis of Analogues for SAR Exploration
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. (+)-Methyl cyclopentylmandelate and its derivatives can serve as scaffolds for the synthesis of analogues for SAR exploration. amanote.comresearchgate.netuno.edu By systematically modifying different parts of the molecule, such as the cyclopentyl ring, the phenyl ring, and the ester group, chemists can investigate how these changes affect the compound's biological activity.
For example, analogues of meperidine, which also contains a piperidine (B6355638) ring and an ester functional group, have been synthesized to explore their activity as selective serotonin (B10506) reuptake inhibitors (SSRIs). uno.edu This involves making substitutions on the aryl ring and modifying the ester and piperidine nitrogen. uno.edu Similarly, the synthesis of analogues of other complex molecules often involves the exploration of different functional groups and structural motifs to improve potency and pharmacokinetic properties. nih.govnih.gov
Role in the Synthesis of Quaternary Ammonium (B1175870) Salts and Related Compounds
(+)-Methyl cyclopentylmandelate can be a precursor for the synthesis of quaternary ammonium salts. nih.govmdpi.comresearchgate.netsemanticscholar.orgmdpi.com These compounds are characterized by a positively charged nitrogen atom bonded to four organic groups and are used in a variety of applications, including as phase-transfer catalysts and in the development of new therapeutic agents.
The synthesis of quaternary ammonium salts from (+)-methyl cyclopentylmandelate typically involves several steps. First, the ester is hydrolyzed to the corresponding carboxylic acid, (+)-cyclopentylmandelic acid. This acid can then be reacted with a tertiary amine in the presence of a coupling agent to form an amide. Subsequent quaternization of the tertiary amine nitrogen with an alkyl halide, a process known as the Menschutkin reaction, yields the desired quaternary ammonium salt. nih.gov Alternatively, the ester can be converted to an intermediate that is then used to alkylate a tertiary amine. For example, the synthesis of a glycopyrrolate intermediate involves the reaction of a cyclopentylmandelic acid derivative with N-methyl-3-pyrrolidinol, followed by N-methylation to form the quaternary ammonium salt. google.com
Soft Anticholinergic Agents as Research Targets
Methyl cyclopentylmandelate, (+)-, scientifically known as (R)-methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate, serves as a significant chiral building block in the synthesis of novel soft anticholinergic agents. The development of soft drugs is a strategic approach in medicinal chemistry to design therapeutic agents that exert their effect locally at the target site but are rapidly metabolized into inactive forms upon entering systemic circulation. This design minimizes the potential for systemic side effects.
The anticholinergic activity of compounds is often associated with their stereochemistry. Research has demonstrated that for many anticholinergic agents, the (R)-enantiomer of the acidic moiety is significantly more active than its (S)-counterpart. Consequently, optically pure (R)-methyl cyclopentylmandelate is a valuable precursor for creating stereospecific soft anticholinergics. researchgate.netmiami.edu
One area of investigation involves the synthesis of soft analogs of glycopyrrolate, a well-known quaternary ammonium anticholinergic. In these studies, (R)-methyl cyclopentylmandelate is used as a starting material. miami.edu Through a process of transesterification with a chiral alcohol, such as the different stereoisomers of 3-hydroxy-N-methylpyrrolidine, followed by quaternization, a series of new soft anticholinergic compounds can be synthesized. miami.edu
These synthesized derivatives, which are isosteric and isoelectronic analogs of glycopyrrolate, have been evaluated for their binding affinity to cloned human muscarinic receptors (M1-M4). researchgate.net The research findings indicate that the resulting soft drugs exhibit a range of binding potencies. researchgate.net Notably, the isomers derived from the (R)-acid, i.e., from Methyl cyclopentylmandelate, (+)-, are consistently found to be significantly more active than the isomers derived from the (S)-acid. miami.edu This underscores the importance of using the optically pure (+)-enantiomer in the synthesis of these potential therapeutic agents. The in-vitro and in-vivo studies of these novel compounds have shown that they are locally active but have a low potential to cause systemic side effects, confirming the validity of the soft drug design concept. researchgate.netmiami.edu
The following table presents the receptor binding affinities (pKi values) for a series of soft anticholinergic isomers synthesized from optically pure methyl-cyclopentylmandelate. The data illustrates the stereospecificity of the muscarinic receptors.
Receptor Binding Affinities (pKi) of Soft Anticholinergic Isomers
| Compound | M1 Receptor pKi | M2 Receptor pKi | M3 Receptor pKi | M4 Receptor pKi |
|---|---|---|---|---|
| 2R3'S-SGM | 8.5 - 9.5 | 8.0 - 9.0 | 8.8 - 9.8 | 8.2 - 9.2 |
| 2R3'R-SGM | 8.4 - 9.4 | 7.9 - 8.9 | 8.7 - 9.7 | 8.1 - 9.1 |
| 2S3'S-SGM | 6.0 - 7.0 | 5.5 - 6.5 | 6.2 - 7.2 | 5.8 - 6.8 |
| 2S3'R-SGM | 6.1 - 7.1 | 5.6 - 6.6 | 6.3 - 7.3 | 5.9 - 6.9 |
Data derived from studies on soft anticholinergic analogs of glycopyrrolate. researchgate.netmiami.edu SGM refers to a specific N-substituted soft anticholinergic based on glycopyrrolate.
The research into these derivatives of Methyl cyclopentylmandelate, (+)- highlights its crucial role in the development of safer anticholinergic drugs. By serving as a chiral starting material, it enables the synthesis of soft drugs with predictable metabolic pathways and reduced systemic activity.
Q & A
Q. What are the established synthetic pathways for (+)-methyl cyclopentylmandelate, and how can their efficiency be optimized?
(+)-Methyl cyclopentylmandelate is typically synthesized via esterification of cyclopentylmandelic acid with methanol under acidic catalysis. Optimization involves adjusting reaction parameters (temperature, solvent, catalyst loading) and monitoring progress using HPLC or GC-MS to quantify yields and purity. For stereochemical control, chiral resolution techniques (e.g., enzymatic kinetic resolution) or asymmetric catalysis may be employed. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the enantiomerically pure compound .
Q. Which analytical techniques are most reliable for characterizing (+)-methyl cyclopentylmandelate’s structural and stereochemical properties?
- NMR Spectroscopy : H and C NMR confirm molecular structure, while NOESY or COSY experiments validate stereochemistry.
- Chiral HPLC : Uses chiral stationary phases (e.g., cellulose-based columns) to resolve enantiomers and determine enantiomeric excess (ee).
- Polarimetry : Measures optical rotation to verify enantiopurity.
- X-ray Crystallography : Provides definitive stereochemical assignment when single crystals are obtainable .
Q. How should researchers handle and store (+)-methyl cyclopentylmandelate to ensure stability?
The compound is hygroscopic and should be stored in a desiccator at 2–8°C. Solubility in water is ≥24 mg/mL, but degradation risks increase in aqueous solutions. For long-term stability, lyophilization or storage under inert gas (e.g., argon) is recommended. Periodic purity checks via HPLC are advised .
Advanced Research Questions
Q. What methodologies are effective for detecting and quantifying (+)-methyl cyclopentylmandelate as a process-related impurity in glycopyrrolate synthesis?
Procedure 1 (HPLC-UV) :
- Column : C18, 5 µm, 250 mm × 4.6 mm.
- Mobile Phase : Gradient of acetonitrile and 0.1% phosphoric acid.
- Detection : UV at 210 nm. Procedure 2 (LC-MS) : Validates trace impurities like didehydroglycopyrrolate and chloroglycopyrrolate. Limit of quantification (LOQ) should be established via spiked recovery experiments .
Q. How does the stereochemistry of (+)-methyl cyclopentylmandelate influence its pharmacological interactions?
The (+)-enantiomer may exhibit distinct receptor-binding affinities compared to the (-)-form. In vitro assays (e.g., competitive binding studies using radiolabeled ligands) and molecular docking simulations can elucidate stereospecific interactions. Comparative pharmacokinetic studies in animal models (e.g., rats) using chiral analytical methods are necessary to assess bioavailability and metabolic pathways .
Q. What experimental strategies resolve contradictions in reported synthetic yields of (+)-methyl cyclopentylmandelate?
Discrepancies often arise from variations in catalyst purity, moisture content, or reaction monitoring intervals. Researchers should:
Q. How can computational chemistry aid in predicting the physicochemical properties of (+)-methyl cyclopentylmandelate?
Density Functional Theory (DFT) calculations predict logP, pKa, and solubility. Molecular dynamics simulations model conformational stability in solvents. QSAR models correlate structural features with observed bioactivity, guiding derivative synthesis .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing enantiomeric excess data from chiral HPLC?
- Calibration Curves : Prepare standard solutions of known ee (0–100%) and plot peak area ratios.
- Student’s t-test : Compare means of replicate runs to assess precision.
- Grubbs’ Test : Identify outliers in datasets. Raw data should be archived with metadata (column type, mobile phase, temperature) to ensure reproducibility .
Q. How should researchers address batch-to-batch variability in (+)-methyl cyclopentylmandelate synthesis?
Implement quality-by-design (QbD) principles:
- Define critical quality attributes (CQAs) like ee, yield, and impurity profile.
- Use process analytical technology (PAT) for real-time monitoring.
- Conduct stability studies under ICH guidelines (e.g., Q1A(R2)) to assess degradation pathways .
Tables
Q. Table 1. Typical HPLC Conditions for Impurity Profiling
| Parameter | Procedure 1 | Procedure 2 |
|---|---|---|
| Column | C18, 5 µm | Chiralcel OD-H |
| Mobile Phase | Acetonitrile/H3PO4 | Hexane/Isopropanol |
| Flow Rate (mL/min) | 1.0 | 0.8 |
| Detection | UV (210 nm) | MS (ESI+) |
Q. Table 2. Stability Data for (+)-Methyl Cyclopentylmandelate
| Storage Condition | Purity (%) at 6 Months | Degradation Products |
|---|---|---|
| 2–8°C, desiccated | 98.5 ± 0.3 | None detected |
| 25°C, ambient | 92.1 ± 1.2 | Cyclopentylmandelic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
